molecular formula C8H19NO B135621 6-Dimethylamino-1-hexanol CAS No. 1862-07-3

6-Dimethylamino-1-hexanol

Cat. No.: B135621
CAS No.: 1862-07-3
M. Wt: 145.24 g/mol
InChI Key: QCXNXRUTKSIZND-UHFFFAOYSA-N
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Preparation Methods

6-Dimethylamino-1-hexanol can be synthesized through various methods. One common synthetic route involves the reaction of 6-chlorohexanol with dimethylamine . The reaction typically occurs under controlled temperature conditions, often around 50°C, and may involve the use of sodium nitrite and hydrochloric acid as reagents . Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

6-Dimethylamino-1-hexanol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Dimethylamino-1-hexanol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s role as a choline uptake inhibitor makes it valuable in studies related to neurotransmission and cellular signaling.

    Medicine: Its lysosomotropic properties are explored for potential therapeutic applications, particularly in targeting lysosomal storage disorders.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Dimethylamino-1-hexanol involves its interaction with cellular membranes and proteins. As a lysosomotropic agent, it accumulates in lysosomes, altering their function and pH. This can affect various cellular processes, including autophagy and apoptosis . Additionally, as a choline uptake inhibitor, it interferes with the transport of choline into cells, impacting acetylcholine synthesis and neurotransmission .

Comparison with Similar Compounds

6-Dimethylamino-1-hexanol can be compared with other alkanolamines, such as:

The uniqueness of this compound lies in its dual functional groups, which provide versatility in chemical reactions and applications.

Properties

IUPAC Name

6-(dimethylamino)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-9(2)7-5-3-4-6-8-10/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXNXRUTKSIZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062023
Record name 1-Hexanol, 6-(dimethylamino)-
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Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1862-07-3
Record name 6-(Dimethylamino)-1-hexanol
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URL https://commonchemistry.cas.org/detail?cas_rn=1862-07-3
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Record name 6-Dimethylaminohexan-1-ol
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Record name 1862-07-3
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Record name 1-Hexanol, 6-(dimethylamino)-
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Record name 1-Hexanol, 6-(dimethylamino)-
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Record name 6-dimethylaminohexan-1-ol
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Record name 1862-07-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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